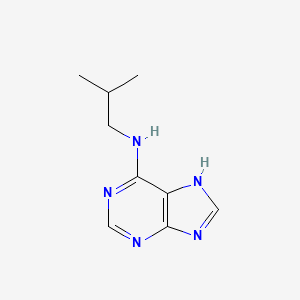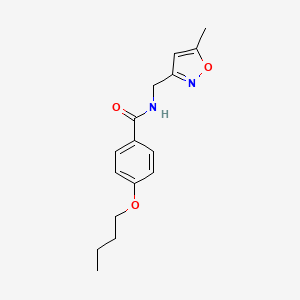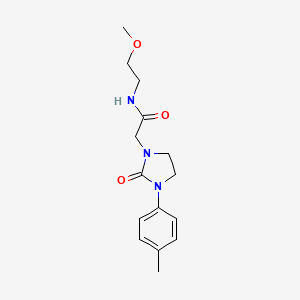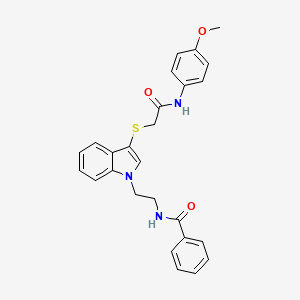
N-(2-methylpropyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and any common or trade names .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .Aplicaciones Científicas De Investigación
Synthesis and Tautomerism
N-(2-methylpropyl)-7H-purin-6-amine and its analogs have been a focal point in synthetic studies, particularly in the synthesis of agelasine analogs. These compounds show a wide range in the amino/imino tautomer ratio, which has been identified using NMR methods. The synthetic process involves N-methylation of known chloropurines followed by displacement of the chlorine. The presence of various substituents significantly impacts the tautomer ratio, a characteristic that could have implications in their biological activities and stability (Roggen & Gundersen, 2008) (Roggen et al., 2011).
Tautomerism and Computational Chemistry
The ratio of amino/imino tautomers in N-methoxy-9-methyl-9H-purin-6-amines is influenced by the substituents at the 2-position. A correlation between the tautomeric ratios and the field/inductive withdrawing abilities of the 2-substituent has been observed. Computational chemistry studies, particularly using density functional theory (DFT) calculations, have been instrumental in predicting these tautomeric ratios accurately (Roggen et al., 2011).
Biological Screening and Antimicrobial Activity
Several 2-substituted agelasine analogs, including N-(2-methylpropyl)-7H-purin-6-amine, have been screened for their biological activity. Introduction of certain substituents in specific positions has been shown to improve activity against various pathogens and cancer cell lines. For example, introducing a methyl group at the 2-position has been advantageous for antimycobacterial and antiprotozoal activity, while an amino function may enhance activity against several cancer cell lines (Roggen et al., 2011).
Anticancer Research
In the realm of anticancer research, the inherent versatility and active core skeleton of purine-based compounds have been extensively studied. For instance, novel purine-based compounds with aryl amino-quinoline-purine have shown promising responses in cytotoxic studies against cancer cell lines, indicating potential as therapeutic agents after further modification (Kapadiya & Khunt, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylpropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6(2)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEXZTANKWVLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC2=C1NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879566 |
Source


|
| Record name | ADENINE,N6-I-BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-7H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)






![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)
